molecular formula C8H16ClNO3 B15228620 2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride

2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride

Cat. No.: B15228620
M. Wt: 209.67 g/mol
InChI Key: PDLDAMYHXKUMRH-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of 4-Methoxypiperidine: This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.

    Acylation: The 4-methoxypiperidine is then acylated with chloroacetic acid to form 2-(4-Methoxypiperidin-4-yl)acetic acid.

    Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride
  • 2-(4-Methylpiperidin-4-yl)acetic acid hydrochloride
  • 2-(4-Ethoxypiperidin-4-yl)acetic acid hydrochloride

Comparison:

  • 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
  • 2-(4-Methylpiperidin-4-yl)acetic acid hydrochloride: Contains a methyl group, which can influence its steric properties and interactions with molecular targets.
  • 2-(4-Ethoxypiperidin-4-yl)acetic acid hydrochloride: Contains an ethoxy group, which can alter its solubility and chemical reactivity.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

2-(4-methoxypiperidin-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-12-8(6-7(10)11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,11);1H

InChI Key

PDLDAMYHXKUMRH-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)CC(=O)O.Cl

Origin of Product

United States

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